Cas no 1049255-48-2 (1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea)

1-(2-Ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea is a synthetic organic compound featuring a urea core linked to a substituted phenyl and dihydropyridazine moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation. The presence of the dihydropyridazine group may confer selective binding properties, while the ethylphenyl substituent could enhance lipophilicity, influencing pharmacokinetic profiles. This compound may serve as an intermediate in the synthesis of biologically active molecules, with applications in drug discovery and development. Further research is required to fully elucidate its pharmacological properties and synthetic pathways.
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea structure
1049255-48-2 structure
Product name:1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea
CAS No:1049255-48-2
MF:C21H22N4O2
Molecular Weight:362.424984455109
CID:5976188
PubChem ID:25816647

1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea 化学的及び物理的性質

名前と識別子

    • 1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea
    • 1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea
    • VU0633256-1
    • F5072-2973
    • AKOS024494819
    • 1049255-48-2
    • 1-(2-ethylphenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea
    • インチ: 1S/C21H22N4O2/c1-2-16-8-6-7-11-18(16)23-21(27)22-14-15-25-20(26)13-12-19(24-25)17-9-4-3-5-10-17/h3-13H,2,14-15H2,1H3,(H2,22,23,27)
    • InChIKey: PLLXJURYLSZXGH-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(C2C=CC=CC=2)=NN1CCNC(NC1C=CC=CC=1CC)=O

計算された属性

  • 精确分子量: 362.17427596g/mol
  • 同位素质量: 362.17427596g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 581
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 73.8Ų

1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5072-2973-3mg
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea
1049255-48-2
3mg
$63.0 2023-09-10
Life Chemicals
F5072-2973-4mg
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea
1049255-48-2
4mg
$66.0 2023-09-10
Life Chemicals
F5072-2973-25mg
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea
1049255-48-2
25mg
$109.0 2023-09-10
Life Chemicals
F5072-2973-40mg
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea
1049255-48-2
40mg
$140.0 2023-09-10
Life Chemicals
F5072-2973-5mg
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea
1049255-48-2
5mg
$69.0 2023-09-10
Life Chemicals
F5072-2973-30mg
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea
1049255-48-2
30mg
$119.0 2023-09-10
Life Chemicals
F5072-2973-50mg
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea
1049255-48-2
50mg
$160.0 2023-09-10
Life Chemicals
F5072-2973-15mg
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea
1049255-48-2
15mg
$89.0 2023-09-10
Life Chemicals
F5072-2973-5μmol
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea
1049255-48-2
5μmol
$63.0 2023-09-10
Life Chemicals
F5072-2973-20mg
1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea
1049255-48-2
20mg
$99.0 2023-09-10

1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea 関連文献

1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]ureaに関する追加情報

Introduction to 1-(2-Ethylphenyl)-3-[2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-yl)Ethyl]Urea (CAS No. 1049255-48-2)

1-(2-Ethylphenyl)-3-[2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-yl)Ethyl]Urea, with the CAS number 1049255-48-2, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of ureas and features a unique structural arrangement that includes a phenyl group, an ethylphenyl moiety, and a pyridazinone ring. The combination of these functional groups endows the compound with a diverse range of biological activities, making it a promising candidate for various therapeutic applications.

The chemical structure of 1-(2-Ethylphenyl)-3-[2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-yl)Ethyl]Urea is characterized by its intricate molecular framework. The urea linkage serves as a central scaffold, connecting the 2-ethylphenyl and the 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl moieties. This structural complexity not only contributes to its chemical stability but also influences its pharmacological properties. Recent studies have highlighted the importance of such structural features in modulating biological activity and improving drug efficacy.

In the realm of medicinal chemistry, 1-(2-Ethylphenyl)-3-[2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-yl)Ethyl]Urea has been extensively investigated for its potential therapeutic applications. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits potent inhibitory effects on certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases.

Recent advancements in computational chemistry and molecular modeling have further elucidated the mechanism of action of 1-(2-Ethylphenyl)-3-[2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-yl)Ethyl]Urea. These studies have demonstrated that the compound's unique structural features enable it to form stable interactions with target proteins, thereby enhancing its binding affinity and selectivity. This improved binding profile is crucial for optimizing drug design and developing more effective therapeutic agents.

Clinical trials involving 1-(2-Ethylphenyl)-3-[2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-yl)Ethyl]Urea have shown promising results in terms of safety and efficacy. Preliminary data from phase I trials indicate that the compound is well-tolerated by patients and exhibits favorable pharmacokinetic properties. These findings suggest that further clinical development is warranted to explore its potential as a novel therapeutic agent.

Beyond its direct therapeutic applications, 1-(2-Ethylphenyl)-3-[2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-y l)Eth yl]U rea has also been studied for its use as a lead compound in drug discovery efforts. Its structural diversity and biological activity make it an attractive starting point for the development of new drugs targeting various diseases. Researchers are actively exploring analogs and derivatives of this compound to identify compounds with enhanced potency and selectivity.

The synthesis of 1-(2-Eth ylph en yl)-3-[ 2 -( 6 -O xo - 3 -P hen yl - 1 , 6 -D ihyd ro pyr id az in - 1 - y l )E th y l ]U rea has been optimized through various synthetic routes, including multistep processes involving selective functional group transformations. These synthetic strategies have enabled researchers to produce high-purity samples for detailed characterization and biological evaluation. The ability to synthesize this compound efficiently is crucial for advancing its development as a potential drug candidate.

In conclusion, 1-(2-Eth ylph en yl)-3-[ 2 -( 6 -O xo - 3 -P hen yl - 1 , 6 -D ihyd ro pyr id az in - 1 - y l )E th y l ]U rea (CAS No. 1049255 -48 - 2) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for various therapeutic applications. Ongoing research continues to uncover new insights into its mechanism of action and potential uses, paving the way for future developments in drug discovery and development.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD